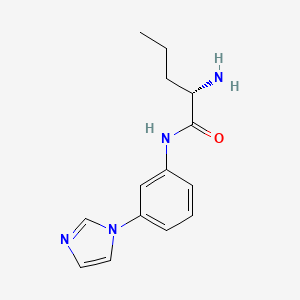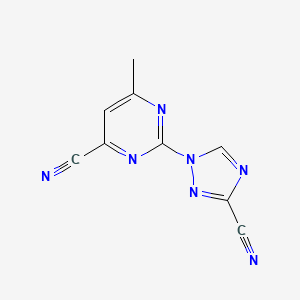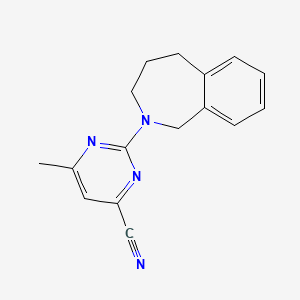
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide, also known as BIM-23056, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
科学研究应用
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to improve cognitive function and memory by modulating neurotransmitter signaling.
作用机制
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide also inhibits the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. By targeting these enzymes and signaling pathways, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide can modulate cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenes. In inflammation models, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder models, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to improve cognitive function and memory.
实验室实验的优点和局限性
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has several advantages for lab experiments, including its small molecular size, high potency, and selectivity for specific enzymes and signaling pathways. However, there are also limitations to using (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide in lab experiments, including its potential toxicity and off-target effects. Researchers must carefully consider the dose and duration of (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide treatment to minimize potential adverse effects.
未来方向
There are several future directions for the study of (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide. One potential direction is to further explore its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its pharmacokinetics and pharmacodynamics in animal models and humans to optimize its dosing and administration. Additionally, researchers could investigate the potential for (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide to be used in combination with other therapies to enhance its therapeutic effects.
合成方法
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3-imidazol-1-ylbenzaldehyde with (S)-2-aminopentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with an acid such as hydrochloric acid to obtain the final product, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide.
属性
IUPAC Name |
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-4-13(15)14(19)17-11-5-3-6-12(9-11)18-8-7-16-10-18/h3,5-10,13H,2,4,15H2,1H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSSFNWYUOMAQL-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC(=CC=C1)N2C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CC(=CC=C1)N2C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)



![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)


![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)